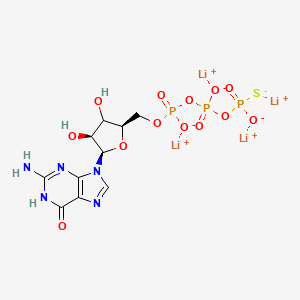
GTP|AS (tetralithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5’-O-(3-thiotriphosphate) tetralithium salt, commonly referred to as GTP|AS (tetralithium), is a non-hydrolysable analog of guanosine triphosphate. This compound is widely used in biochemical research due to its ability to activate guanine-nucleotide-binding proteins (G proteins) and its resistance to enzymatic hydrolysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
GTP|AS (tetralithium) is synthesized through a multi-step chemical process The synthesis typically involves the thiolation of guanosine triphosphate to produce guanosine 5’-O-(3-thiotriphosphate)The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of GTP|AS (tetralithium) involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of the compound through high-performance liquid chromatography (HPLC) to achieve the desired purity levels. The final product is then lyophilized and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
GTP|AS (tetralithium) primarily undergoes substitution reactions due to the presence of the thiophosphate group. It can also participate in complex formation with metal ions and other biomolecules .
Common Reagents and Conditions
Common reagents used in reactions involving GTP|AS (tetralithium) include various metal salts, reducing agents, and nucleophiles. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to ensure optimal reactivity .
Major Products
The major products formed from reactions involving GTP|AS (tetralithium) include various thiophosphate derivatives and complexes with metal ions. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and purity .
Aplicaciones Científicas De Investigación
GTP|AS (tetralithium) has a wide range of applications in scientific research:
Mecanismo De Acción
GTP|AS (tetralithium) exerts its effects by binding to G proteins and activating them. The compound mimics the natural substrate, guanosine triphosphate, but is resistant to hydrolysis, leading to prolonged activation of the G proteins. This activation triggers downstream signaling pathways that regulate various cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Guanosine 5’-triphosphate sodium salt
- Guanosine 5’-diphosphate sodium salt
- Adenosine 5’-O-(3-thiotriphosphate) tetralithium salt
Uniqueness
GTP|AS (tetralithium) is unique due to its non-hydrolysable nature, which allows for sustained activation of G proteins. This property makes it a valuable tool in biochemical research, as it provides insights into the long-term effects of G protein activation and the regulation of related signaling pathways .
Propiedades
Fórmula molecular |
C10H12Li4N5O13P3S |
|---|---|
Peso molecular |
563.1 g/mol |
Nombre IUPAC |
tetralithium;[[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-sulfidophosphinate |
InChI |
InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5?,6+,9-;;;;/m1..../s1 |
Clave InChI |
AMQXJFWJOAWCPV-HDAKQFDOSA-J |
SMILES isomérico |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[S-])O)O)N=C(NC2=O)N |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[S-])O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)

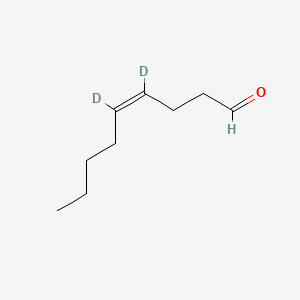



![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B12370693.png)
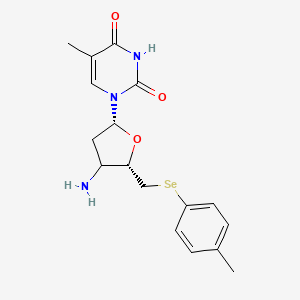
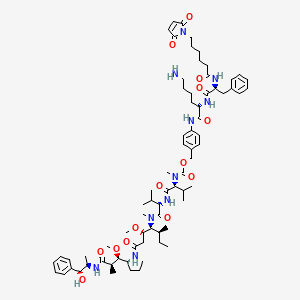
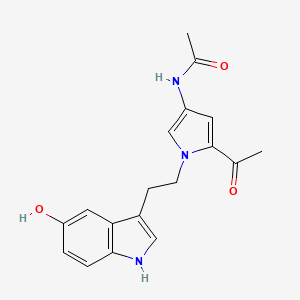
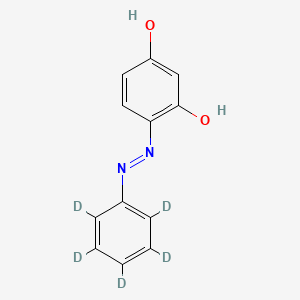
![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)
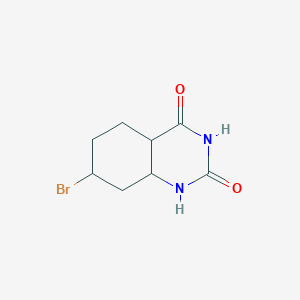
![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
